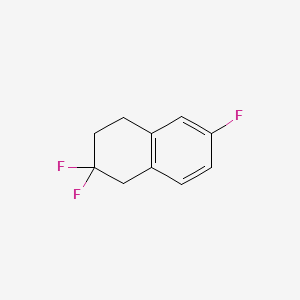
2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene: is a fluorinated derivative of 1,2,3,4-tetrahydronaphthalene. This compound is characterized by the presence of three fluorine atoms at the 2 and 6 positions of the tetrahydronaphthalene ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased stability and altered reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene typically involves the fluorination of 1,2,3,4-tetrahydronaphthalene. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to handle the highly reactive fluorinating agents safely. The process would include steps for purification and isolation of the product, such as distillation or recrystallization, to achieve the desired purity levels.
化学反应分析
Types of Reactions:
Oxidation: 2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its fully hydrogenated form.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of amino or thio derivatives of the compound.
科学研究应用
Chemistry: 2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine: Fluorinated compounds are often explored for their potential in drug development due to their enhanced metabolic stability and ability to modulate biological activity.
Industry: This compound can be used in the production of specialty chemicals and materials, including polymers and surfactants, where fluorination imparts unique properties such as increased chemical resistance and reduced surface energy.
作用机制
The mechanism by which 2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene exerts its effects is largely dependent on its application. In drug development, the fluorine atoms can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering electronic properties and increasing binding affinity. The pathways involved would vary based on the specific biological target and the nature of the interaction.
相似化合物的比较
1,2,3,4-Tetrahydronaphthalene: The non-fluorinated parent compound.
2,2,6-Trifluoro-1,2,3,4-tetrahydronaphthalene derivatives: Compounds with additional functional groups attached to the fluorinated tetrahydronaphthalene core.
Uniqueness: this compound is unique due to the specific placement of fluorine atoms, which significantly alters its chemical and physical properties compared to its non-fluorinated counterpart. The presence of fluorine atoms can enhance metabolic stability, increase lipophilicity, and modulate the compound’s reactivity, making it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
57584-67-5 |
|---|---|
分子式 |
C10H9F3 |
分子量 |
186.17 g/mol |
IUPAC 名称 |
3,3,7-trifluoro-2,4-dihydro-1H-naphthalene |
InChI |
InChI=1S/C10H9F3/c11-9-2-1-8-6-10(12,13)4-3-7(8)5-9/h1-2,5H,3-4,6H2 |
InChI 键 |
LZSSXONYJKOZSL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC2=C1C=C(C=C2)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


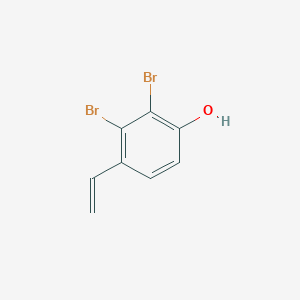
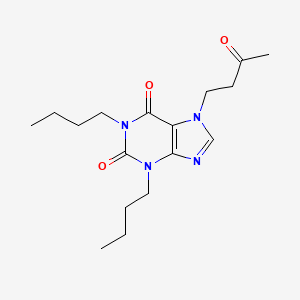
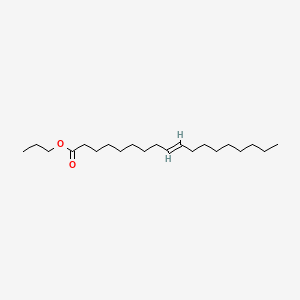

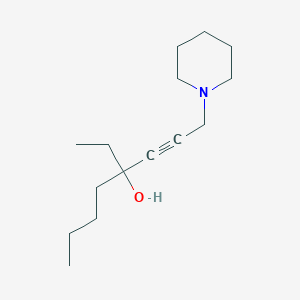
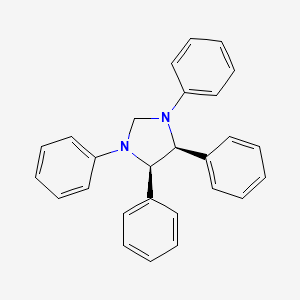
![3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14620371.png)
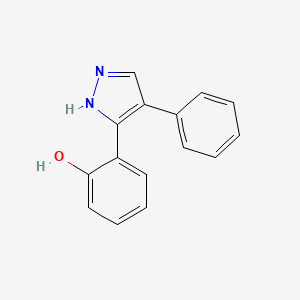
![1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14620376.png)



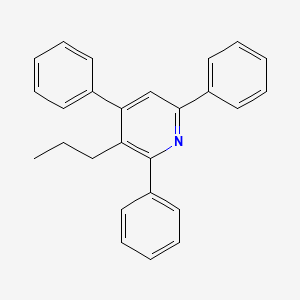
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
